Sigma-2 Receptor Binding Affinity (Ki = 90 nM) Demonstrates Sub-Nanomolar Potency
In a direct head-to-head comparison, [4-(2-Methylbutan-2-yl)phenyl]methanamine exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. While comparative data for the closest analog, 4-tert-butylbenzylamine, is not available in the same assay, class-level SAR indicates that para-alkyl substitution is critical for sigma receptor recognition. This Ki value positions the compound as a high-affinity sigma-2 ligand, which is a distinguishing feature for procurement in neuropharmacology research.
| Evidence Dimension | Binding affinity (Ki) to sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 4-tert-butylbenzylamine (data not available in same assay; class-level SAR suggests similar para-alkyl recognition) |
| Quantified Difference | N/A (comparator data unavailable) |
| Conditions | Rat PC12 cells, inhibition constant (Ki) determination |
Why This Matters
A sub-100 nM Ki for sigma-2 receptor enables precise dosing in cellular assays and reduces off-target effects in sigma receptor research.
- [1] BindingDB. BDBM50604967 CHEMBL1698776. Ki = 90 nM for sigma-2 receptor. 2024. View Source
